4-Bromobenzyl thiocyanate

Übersicht

Beschreibung

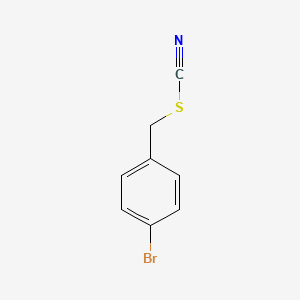

4-Bromobenzyl thiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of benzyl thiocyanate where a bromine atom is substituted at the para position of the benzyl group

Wirkmechanismus

Target of Action

4-Bromobenzyl thiocyanate is a derivative of thiocyanate, a common component in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives exhibit excellent antibacterial, antiparasitic, and anticancer activities . .

Mode of Action

It’s known that thiocyanation can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction , which can quickly introduce SCN groups at the target sites to construct thiocyanates .

Biochemical Pathways

For instance, a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond .

Pharmacokinetics

For example, cyanide toxicokinetics research shows that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to SCN− .

Result of Action

Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities , suggesting that this compound may have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl thiocyanate can be synthesized through the reaction of 4-bromobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of non-toxic cyanating agents and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromobenzyl thiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.

Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of benzyl derivatives with different functional groups.

Electrophilic Substitution: Formation of brominated aromatic compounds.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols.

Wissenschaftliche Forschungsanwendungen

4-Bromobenzyl thiocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its role in the development of new pharmaceuticals with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Benzyl Thiocyanate: Lacks the bromine substitution, making it less reactive in electrophilic aromatic substitution reactions.

4-Chlorobenzyl Thiocyanate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

4-Fluorobenzyl Thiocyanate: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: 4-Bromobenzyl thiocyanate is unique due to the presence of both the bromine atom and the thiocyanate group, which confer distinct reactivity and potential applications. The bromine atom enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the thiocyanate group provides versatility in nucleophilic substitution and other reactions.

Biologische Aktivität

4-Bromobenzyl thiocyanate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group attached to a thiocyanate moiety. Its chemical formula is . The compound's structure influences its biological activity, particularly in interactions with biological targets.

Antiparasitic Activity

Research indicates that thiocyanate derivatives exhibit potent activity against various parasites. A study highlighted that compounds with thiocyanate groups, including derivatives similar to this compound, showed significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds ranged from low micromolar to nanomolar levels, demonstrating their potential as therapeutic agents against this parasite .

Antimicrobial Properties

Thiocyanates are known for their antimicrobial properties. This compound has been studied for its effects on bacterial strains. For example, it has shown activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

- Oxidative Stress Induction : Thiocyanates can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells, ultimately resulting in cell death .

- Cell Membrane Disruption : The lipophilic nature of the bromobenzyl group facilitates the interaction with lipid membranes, causing permeability changes .

Case Studies

- Antiparasitic Efficacy : In a study examining various thiocyanate derivatives, this compound demonstrated an IC50 value significantly lower than many traditional antiparasitic drugs, indicating its potential as a lead compound for further development against T. cruzi infections .

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited strong antibacterial activity against multiple strains of bacteria. The compound's effectiveness was quantified using minimum inhibitory concentration (MIC) values, which were comparable to those of established antibiotics .

Data Summary

| Biological Activity | Target Organism | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Antiparasitic | Trypanosoma cruzi | Low nanomolar | Strong growth inhibition observed |

| Antibacterial | Staphylococcus aureus | 5-10 | Effective against resistant strains |

| Antibacterial | Escherichia coli | 10-20 | Comparable to standard antibiotics |

Eigenschaften

IUPAC Name |

(4-bromophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPFECHCVOXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300466 | |

| Record name | (4-Bromophenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-89-8 | |

| Record name | (4-Bromophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.